molecular formula C18H19FN6O2S B2798707 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine CAS No. 1049429-14-2

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B2798707
CAS No.: 1049429-14-2
M. Wt: 402.45
InChI Key: RCGXSZLALHIYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the tetrazol and phenylsulfonyl groups may confer unique properties to this compound.

Scientific Research Applications

DNA Binding and Cellular Staining Applications

  • DNA Minor Groove Binding : Compounds such as Hoechst 33258 and its analogues, which share structural similarities with the given compound by possessing a piperazine group and aromatic substituents, are known for their ability to bind to the minor groove of double-stranded DNA. This binding specificity, particularly for AT-rich sequences, makes them useful as fluorescent DNA stains for analyzing nuclear DNA content and plant chromosomes in cell biology research (Issar & Kakkar, 2013).

Antipsychotic and Receptor Binding Studies

  • D2-like Receptors : Arylcycloalkylamines, including phenylpiperazines, are highlighted for their role in the synthesis of compounds with affinity for D2-like receptors, important in the development of antipsychotic agents. The study underscores the potential of arylalkyl substituents to enhance the potency and selectivity of these compounds for receptor binding, indicating a pathway for rational drug design (Sikazwe et al., 2009).

Metabolic Studies and Drug Development

  • N-dealkylation and Metabolism : The metabolism and disposition of arylpiperazine derivatives, which include processes like N-dealkylation leading to the formation of 1-aryl-piperazines, are critically reviewed. This study reflects the extensive metabolic transformation these compounds undergo, influencing their pharmacological effects and underscoring the importance of understanding these pathways in drug development (Caccia, 2007).

Anti-Mycobacterial and Antimicrobial Research

  • Anti-TB and Anti-Microbial Activities : Piperazine and its analogues are foundational in the development of potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. This review emphasizes the significance of piperazine as a core structural element in creating molecules with potential activity against both drug-susceptible and drug-resistant TB strains, showcasing the versatility and medicinal importance of piperazine-based compounds (Girase et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some piperazine derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-15-6-8-16(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)28(26,27)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGXSZLALHIYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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